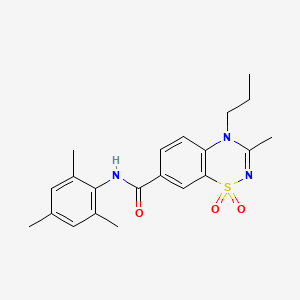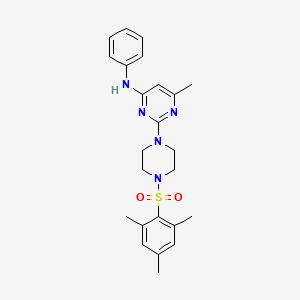![molecular formula C22H21N5O2S B11249204 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11249204.png)
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel compound known for its inhibitory effects on GATA family proteins. It targets the DNA-binding activity of GATA3 and other members of the GATA family, significantly suppressing Th2 cell differentiation without impairing Th1 cell differentiation .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyrrole groups. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and various catalysts
Scientific Research Applications
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Inhibits GATA family proteins, affecting cell differentiation.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific proteins.
Industry: May be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by targeting the DNA-binding activity of GATA3 and other GATA family proteins. It inhibits the interaction between GATA3 and SOX4, leading to the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production .
Comparison with Similar Compounds
Similar compounds include other inhibitors of GATA family proteins, such as:
- N-(4-acetylphenyl)-2-{[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid These compounds share structural similarities but differ in their specific functional groups and inhibitory effects .
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-16-9-3-5-11-18(16)23-20(28)15-30-22-25-24-21(27(22)26-13-7-8-14-26)17-10-4-6-12-19(17)29-2/h3-14H,15H2,1-2H3,(H,23,28) |
InChI Key |
VVLPHZNUNYLLFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Morpholino-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11249126.png)





![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B11249163.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11249171.png)
![N-(3-bromophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11249177.png)
![4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B11249178.png)

![N-(4-Ethylphenyl)-2-({1-[(furan-2-YL)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11249184.png)
![N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B11249185.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-(propan-2-yl)aniline](/img/structure/B11249189.png)
